molecular formula C14H26ClNO2 B13491917 Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride

Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride

Cat. No.: B13491917
M. Wt: 275.81 g/mol
InChI Key: CZVQIXSBFPISCT-UHFFFAOYSA-N
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Description

Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H25NO2. It is a derivative of cyclobutane, featuring an ethyl ester group and a cyclohexylamino substituent. This compound is utilized in various scientific research applications, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride typically involves the reaction of cyclobutanecarboxylic acid with cyclohexylamine, followed by esterification with ethanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride is widely used in scientific research for various purposes:

Mechanism of Action

The mechanism of action of Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full range of actions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride include:

Uniqueness

What sets this compound apart is its unique combination of a cyclobutane ring with a cyclohexylamino substituent and an ethyl ester group. This structure imparts specific chemical and biological properties that make it valuable for research and industrial applications .

Properties

Molecular Formula

C14H26ClNO2

Molecular Weight

275.81 g/mol

IUPAC Name

ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H25NO2.ClH/c1-2-17-13(16)14(9-6-10-14)11-15-12-7-4-3-5-8-12;/h12,15H,2-11H2,1H3;1H

InChI Key

CZVQIXSBFPISCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC1)CNC2CCCCC2.Cl

Origin of Product

United States

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